Product packaging for Diethyl 4-nitrophthalate(Cat. No.:CAS No. 2050-19-3)

Diethyl 4-nitrophthalate

Cat. No.: B181764
CAS No.: 2050-19-3
M. Wt: 267.23 g/mol
InChI Key: PHULZILVTOTTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 4-nitrophthalate (CAS 2050-19-3) is a high-purity organic compound with the molecular formula C₁₂H₁₃NO₆ and a molecular weight of 267.24 g/mol . This ester derivative of 4-nitrophthalic acid serves as a versatile and critical precursor in advanced organic synthesis, particularly in the development of novel materials for electronic applications . Its molecular structure features nitro and ester groups, which are strong electron-withdrawing functionalities that can be activated for nucleophilic substitution reactions . A prominent and current application of this compound is its role as a key starting material in the multi-step synthesis of high-performance, nitrogen-containing organic semiconductors, such as Phenazine Bisimides (PzBIs) . In this synthetic pathway, it is first reduced to the amine and subsequently cyclized to form the phenazine core . This core structure is integral to a modern molecular design strategy that incorporates both imide substituents and imine-type nitrogen atoms to create robust n-type semiconductors with high electron affinity and excellent air stability for use in organic field-effect transistors (OFETs) . This product is classified as a hazardous chemical with associated warning statements. It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and handling should only occur in a well-ventilated area . This compound is offered for research and further manufacturing applications only. It is strictly not intended for direct human use, either as a drug or as a component of a medicinal product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO6 B181764 Diethyl 4-nitrophthalate CAS No. 2050-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 4-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHULZILVTOTTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294592
Record name diethyl 4-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-19-3
Record name NSC97251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Diethyl 4 Nitrophthalate

Established Synthetic Routes to Diethyl 4-Nitrophthalate

The synthesis of this compound is primarily achieved through the esterification of 4-nitrophthalic acid or its corresponding anhydride (B1165640). These precursors are themselves typically derived from the nitration of phthalic acid or phthalic anhydride.

Esterification of 4-Nitrophthalic Acid

A direct and common method for preparing this compound is the Fischer esterification of 4-nitrophthalic acid with ethanol (B145695). masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the dicarboxylic acid in an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the diethyl ester, a large excess of the alcohol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com One study describes refluxing 4-nitrophthalic acid with anhydrous ethanol under a nitrogen atmosphere for 30 hours to achieve the conversion. cdnsciencepub.com

Table 1: Reaction Conditions for Esterification of 4-Nitrophthalic Acid
ReactantReagentCatalystKey ConditionsProduct
4-Nitrophthalic AcidEthanol (excess)Acid (e.g., H₂SO₄)Reflux, removal of waterThis compound

Alcoholysis of 4-Nitrophthalic Anhydride

An alternative and often more efficient route is the alcoholysis of 4-nitrophthalic anhydride with ethanol. cdnsciencepub.com This reaction involves the nucleophilic attack of ethanol on the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a monoester intermediate, which is subsequently esterified to the diester. Refluxing 4-nitrophthalic anhydride with absolute ethanol is a documented procedure for this transformation. cdnsciencepub.com This method can be advantageous as anhydrides are often more reactive than their corresponding dicarboxylic acids.

Table 2: Reaction Conditions for Alcoholysis of 4-Nitrophthalic Anhydride
ReactantReagentKey ConditionsProduct
4-Nitrophthalic AnhydrideEthanol (excess)RefluxThis compound

Multi-Step Synthetic Sequences Employing 4-Nitrophthalic Acid Precursors

Industrially, this compound is often produced via a multi-step sequence that begins with more readily available precursors like phthalic anhydride. orgsyn.orgorgsyn.org The typical sequence involves:

Nitration: Phthalic anhydride is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgorgsyn.org This electrophilic aromatic substitution reaction yields a mixture of 3-nitrophthalic and 4-nitrophthalic acid derivatives. orgsyn.orgorgsyn.org

Separation: The resulting isomers must be separated. 4-Nitrophthalic acid can be isolated from the reaction mother liquor after the less soluble 3-nitrophthalic acid is removed. orgsyn.org

Esterification/Alcoholysis: The purified 4-nitrophthalic acid or its anhydride (formed by dehydration of the acid) is then subjected to esterification with ethanol as described in the sections above to yield this compound. cdnsciencepub.comprepchem.comchemicalbook.com

This multi-step approach allows for the large-scale production of the target compound from inexpensive starting materials.

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is a key functional handle that can be readily converted into an amino group, providing access to Diethyl 4-aminophthalate (B1235162). This transformation is fundamental for the synthesis of various materials, including polyimides. cdnsciencepub.com The reduction of aromatic nitro groups is a well-established transformation in organic chemistry with several reliable methods. masterorganicchemistry.comacs.org

Catalytic Reduction to Diethyl 4-Aminophthalate and Related Isomers

The conversion of the nitro group in this compound to an amine is most commonly achieved through catalytic hydrogenation or with dissolving metals in acid. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation: This is often the method of choice due to clean reactions and high yields. youtube.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. cdnsciencepub.commasterorganicchemistry.com For instance, the catalytic reduction of monoethyl 4-nitrophthalates to their corresponding amino isomers has been successfully carried out using both Pd/C and PtO₂ catalysts. cdnsciencepub.com This method is directly applicable to the diethyl ester.

Metal/Acid Reduction: A classic and widely used method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcsbsju.edu The Béchamp reduction, which uses iron and a weak acid, is a historically significant industrial process for producing aniline (B41778) from nitrobenzene. acs.org Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. researchgate.net These methods provide a robust alternative to catalytic hydrogenation. masterorganicchemistry.com

It is important to note that if the initial synthesis produced an isomeric mixture of diethyl 3-nitrophthalate and this compound, the reduction step would yield the corresponding mixture of diethyl 3-aminophthalate (B1234034) and Diethyl 4-aminophthalate.

Table 3: Comparison of Common Methods for Nitro Group Reduction
MethodReagentsAdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C or PtO₂Clean reaction, high yields, simple workupRequires specialized hydrogenation equipment
Metal in AcidFe/HCl, Sn/HCl, Zn/HClInexpensive, robust, widely applicableWorkup can be more complex to remove metal salts acs.org
Tin(II) ChlorideSnCl₂ in ethanolMilder conditions, good for sensitive substratesStoichiometric amounts of tin salts produced masterorganicchemistry.comresearchgate.net

Mechanistic Considerations of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process, irrespective of the specific reagents used. nih.gov The transformation proceeds through a series of intermediates. acs.org The generally accepted pathway involves the following steps:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O). acs.org

Nitroso to Hydroxylamino: The nitroso intermediate is further reduced to a hydroxylamino group (Ar-NHOH). acs.org

Hydroxylamino to Amino: The final step is the reduction of the hydroxylamino intermediate to the primary amine, or aniline, derivative (Ar-NH₂). acs.org

This sequential reduction is a common feature for various methods, including catalytic hydrogenation and reductions with dissolving metals. acs.org In catalytic hydrogenation, the process occurs on the surface of the metal catalyst where molecular hydrogen is activated. chemrxiv.org In metal/acid reductions, the metal acts as the electron source, while the acid provides the necessary protons for the transformation. csbsju.edu While intermediates like nitrosobenzene (B162901) and phenylhydroxylamine can sometimes be isolated under specific conditions, the reaction conditions are typically chosen to drive the reduction to completion, yielding the corresponding aniline as the final product. rsc.org

Derivatization Strategies via Ester Functional Groups

The diethyl ester functionalities of this compound are key reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the ethoxy groups (-OCH₂CH₃) are displaced by other nucleophiles. This versatility allows for the modification of the compound's physical and chemical properties and the introduction of new functional groups for further synthesis.

Transesterification is a fundamental process in which the alkoxy group of an ester is exchanged with that of an alcohol. This equilibrium-driven reaction is typically catalyzed by an acid or a base. In the context of this compound, this reaction can be used to replace the ethyl groups with other alkyl or aryl groups, thereby creating a library of different phthalate (B1215562) esters.

The general mechanism involves the activation of the ester carbonyl by a catalyst, followed by nucleophilic attack from a new alcohol molecule. For example, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would lead to the formation of dimethyl 4-nitrophthalate.

Table 1: Illustrative Transesterification of this compound

Reactant Reagent Catalyst Product
This compound Methanol (excess) Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) Dimethyl 4-nitrophthalate
This compound Benzyl alcohol Acid or Base Dibenzyl 4-nitrophthalate

The efficiency and yield of transesterification reactions are influenced by factors such as the nature of the alcohol, the choice of catalyst, temperature, and the removal of the ethanol byproduct to shift the equilibrium towards the product side. researchgate.net The use of solid-acid catalysts, for instance, has been shown to be effective in the transesterification of diethyl oxalate (B1200264) with phenol, achieving high selectivity and yield, a principle that can be extended to other diethyl esters like this compound. researchgate.net

The ester groups of this compound can be converted into amides through reaction with primary or secondary amines. This amidation reaction typically requires more forcing conditions than transesterification, such as heating, and can sometimes be facilitated by catalysts. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the elimination of ethanol and the formation of a stable amide bond.

Reacting this compound with two equivalents of an amine (RNH₂) would yield the corresponding N,N'-disubstituted 4-nitrophthalamide. The use of different amines allows for the introduction of a wide variety of functional groups. While direct amidation of esters can be slow, modern catalytic systems, such as those using titanium(IV) fluoride (B91410) for the amidation of carboxylic acids, highlight the ongoing development of efficient methods for amide bond formation that could be adapted for esters. wikipedia.org

Furthermore, the nitro group itself can be a precursor to an amine. Catalytic hydrogenation of this compound would reduce the nitro group to an amino group, yielding diethyl 4-aminophthalate. This product contains both nucleophilic amine functionality and electrophilic ester groups, making it a valuable intermediate for the synthesis of polymers or complex heterocyclic structures.

Reactivity Studies of this compound and its Precursors in Condensation Reactions

Condensation reactions are crucial carbon-carbon bond-forming processes in organic synthesis. The reactivity of this compound in such reactions is largely dictated by the electronic properties of the aromatic ring and the nature of its ester functional groups.

The Claisen condensation is a classic reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comorganic-chemistry.orglibretexts.org A key requirement for the nucleophilic partner in this reaction is the presence of at least one α-hydrogen, which can be deprotonated by the base to form a reactive enolate. frontiersin.org

This compound, as an aromatic ester, lacks α-hydrogens. Therefore, it cannot self-condense as it is unable to form an enolate. However, it can participate as the electrophilic acceptor component in a "crossed" or "mixed" Claisen condensation. libretexts.org In this scenario, an enolizable ester or ketone, in the presence of a strong base, forms an enolate that can then attack one of the carbonyl carbons of this compound.

Table 2: Role of this compound in Crossed Claisen Condensation

Reagent 1 (Enolizable) Reagent 2 (Non-enolizable Acceptor) Base Product Type
Ethyl acetate This compound Sodium ethoxide β-keto ester derivative

The strong electron-withdrawing nature of the nitro group on the phthalate ring enhances the electrophilicity of the carbonyl carbons, potentially making this compound a highly reactive substrate in these crossed condensation reactions. The reaction requires a stoichiometric amount of base because the resulting β-keto ester product is acidic and will be deprotonated, which helps to drive the reaction to completion. masterorganicchemistry.comfrontiersin.org

The precursor to this compound, 4-nitrophthalic anhydride, provides insight into the condensation reactivity of the phthalate system. Anhydrides can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malonic and acetoacetic esters. For instance, phthalic anhydride has been shown to condense with malonic ester in the presence of triethylamine (B128534) to yield phthalylmalonic ester. This suggests that 4-nitrophthalic anhydride would react similarly, with the electron-withdrawing nitro group likely enhancing the reactivity of the anhydride carbonyls toward nucleophilic attack by the enolate of the malonic or acetoacetic ester.

Synthesis of Advanced Phthalate-Based Architectures Utilizing this compound as a Building Block

The combination of the nitro group and two modifiable ester functionalities makes this compound a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. nih.govfrontiersin.orgresearchgate.net

The general strategy involves two main pathways:

Modification of the Ester Groups: As discussed, the esters can be converted to amides or other esters. For example, reaction with hydrazine (B178648) could lead to the formation of a cyclic phthalhydrazide, which can be a precursor for luminol-type chemiluminescent compounds.

Transformation of the Nitro Group: The nitro group is a highly versatile functional group. researchgate.net Its reduction to an amine is a key transformation, opening up a vast array of subsequent reactions.

For example, the reduction of this compound to diethyl 4-aminophthalate creates a molecule with both an aromatic amine and ester groups. This intermediate can undergo intramolecular condensation or be used in reactions with other bifunctional molecules to construct complex heterocyclic systems, such as benzodiazepines or quinoxalines, which are common scaffolds in medicinal chemistry. The synthesis of quinoline (B57606) derivatives from precursors like 4-nitroaniline (B120555) demonstrates the utility of the nitroaniline scaffold in building fused heterocyclic systems. researchgate.net Nitroalkenes, related to nitroaromatics, are well-established precursors for a wide variety of heterocyclic compounds through Michael additions and cycloaddition reactions, highlighting the synthetic potential of the nitro group.

By combining these transformations, this compound can serve as a scaffold to build advanced architectures with potential applications in materials science, medicinal chemistry, and dye synthesis.

Pathways to Substituted Phthalimides and Isoindoline (B1297411) Derivatives

This compound is a key precursor for the synthesis of 4-nitro-substituted phthalimides, which are important intermediates in medicinal and materials chemistry. The primary route involves the conversion of the diester into a cyclic imide structure.

The most common pathway proceeds in two conceptual steps. First, this compound is hydrolyzed under basic conditions, such as with sodium hydroxide (B78521), to yield 4-nitrophthalic acid. researchgate.net This diacid can then be thermally or chemically dehydrated to form 4-nitrophthalic anhydride. The subsequent reaction of this anhydride with a primary amine (R-NH₂) or ammonia (B1221849) affords the corresponding N-substituted or unsubstituted 4-nitrophthalimide (B147348). mdpi.com A direct synthesis of 4-nitrophthalimide has been achieved with high yield by reacting 4-nitrophthalic anhydride with formamide. mdpi.com While direct conversion of the diester by heating with an amine is plausible, the stepwise hydrolysis-anhydride formation-imidization route is more commonly documented for phthalic acid derivatives. mdpi.comorgsyn.org

These 4-nitrophthalimide derivatives can be further transformed. For instance, reduction of the nitro group yields 4-aminophthalimides, which are valuable precursors for dyes and polymers. chemrxiv.org Furthermore, reduction of the imide carbonyl groups can lead to the formation of the corresponding isoindoline derivatives.

Starting MaterialReagentsIntermediateProductYield
This compound1. NaOH (aq), Heat2. Acetic Anhydride, Heat4-Nitrophthalic acid / 4-Nitrophthalic anhydride4-Nitrophthalic anhydrideHigh
4-Nitrophthalic anhydrideFormamide, NMP, 170-180°C-4-Nitrophthalimide90.15% mdpi.com
4-Nitrophthalic anhydridePrimary Amine (R-NH₂)-N-Substituted 4-nitrophthalimideVaries

Incorporation into Complex Heterocyclic Systems (e.g., Naphthyridines)

The scientific literature extensively details various synthetic routes for naphthyridine ring systems, which are typically constructed from substituted pyridine (B92270) precursors through cyclization reactions. nih.govresearchgate.net However, the use of this compound or its direct derivatives as a foundational building block for the de novo synthesis of the naphthyridine core is not a commonly reported or established synthetic strategy. While phthalic acid derivatives can act as catalysts in some heterocycle syntheses, their incorporation into the final ring structure of naphthyridines is not well-documented. researchgate.net

Precursor to Phthalocyanine (B1677752) Ring Systems (via related nitrophthalic acid)

This compound is an important precursor for the synthesis of substituted phthalocyanines, large macrocyclic compounds with widespread applications as dyes, pigments, and in photodynamic therapy. chemrxiv.org The synthesis is a multi-step process that leverages the reactivity of the nitro-substituted phthalic acid moiety, which is derived from the initial diester.

The synthetic sequence begins with the hydrolysis of this compound to 4-nitrophthalic acid. This diacid is then converted into a more reactive precursor suitable for the final macrocyclization step. One of the most critical intermediates is 4-nitrophthalonitrile (B195368). The conversion to the dinitrile can be achieved by a sequence involving the formation of 4-nitrophthalimide, followed by amidation to 4-nitrophthalamide, and subsequent dehydration. chemrxiv.orgpku.edu.cn

The final step is the template-catalyzed cyclotetramerization of the 4-nitrophthalonitrile precursor. This reaction, typically carried out in the presence of a metal salt (e.g., copper acetate) in a high-boiling solvent like quinoline or with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), results in the formation of the highly stable, metal-complexed tetranitrophthalocyanine ring system. researchgate.net The nitro groups on the periphery of the phthalocyanine macrocycle can then be chemically modified to tune the molecule's properties.

PrecursorReactionKey IntermediateFinal Product
This compoundHydrolysis4-Nitrophthalic acid4-Nitrophthalic acid
4-Nitrophthalic acidAmidation, Dehydration4-Nitrophthalonitrile chemrxiv.org4-Nitrophthalonitrile
4-NitrophthalonitrileCyclotetramerization with metal salt-Metal-tetranitrophthalocyanine

Preparation of Iodo-Substituted Phthalate Esters

The conversion of this compound into Diethyl 4-iodophthalate is a valuable transformation, as the iodo-substituent can be readily used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This conversion is typically accomplished via a two-step sequence involving the reduction of the nitro group followed by a Sandmeyer-type reaction.

Step 1: Reduction of the Nitro Group The initial step is the selective reduction of the nitro group to an amino group, yielding Diethyl 4-aminophthalate. This transformation is commonly achieved through catalytic hydrogenation. mdpi.com Typical conditions involve reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in a solvent like ethanol or ethyl acetate. orgsyn.org Another effective method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst. mdpi.com These methods are generally high-yielding and chemoselective, leaving the ester groups intact.

Step 2: Diazotization and Iodination (Sandmeyer Reaction) The resulting Diethyl 4-aminophthalate is then converted to the target iodo-compound. The aromatic amino group is first treated with a nitrous acid source, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a transient diazonium salt. This intermediate is typically not isolated and is immediately reacted with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming Diethyl 4-iodophthalate.

Reaction StepStarting MaterialReagents and ConditionsProduct
Reduction This compoundH₂, Pd/C catalyst, EthanolDiethyl 4-aminophthalate
Diazotization Diethyl 4-aminophthalate1. NaNO₂, aq. H₂SO₄, 0-5°CDiethyl 4-(diazonium)phthalate salt
Iodination Diethyl 4-(diazonium)phthalate saltKI (aq), HeatDiethyl 4-iodophthalate

Computational Chemistry and Theoretical Investigations of Diethyl 4 Nitrophthalate and Its Analogues

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. ossila.comnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. researchgate.net For diethyl 4-nitrophthalate, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to its unsubstituted analogue.

Calculations on analogous molecules have shown that the HOMO is often localized on the aromatic ring, while the LUMO may be distributed over the nitro group and the carbonyls of the ester functions. researchgate.net This distribution is critical for understanding charge transfer processes within the molecule and in its interactions with other species.

MethodE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
DFT/B3LYP-7.25-3.154.10 researchgate.net
DFT/PBEPBE-6.15-3.862.29 researchgate.net

Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals regions of positive and negative electrostatic potential on the molecular surface. sapub.org These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the nitro and carbonyl groups, while the aromatic protons and ethyl groups would exhibit a more positive potential.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov Different functionals are designed to better describe specific types of interactions.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy for a variety of molecular properties. sapub.orgresearchgate.net It incorporates a portion of exact exchange from Hartree-Fock theory, which can improve the description of electronic structures. buffalo.edu

CAM-B3LYP is a long-range corrected functional. researchgate.netgaussian.com This means it is specifically designed to better handle long-range interactions, such as charge transfer excitations and van der Waals forces, which can be a challenge for standard functionals like B3LYP. nih.govresearchgate.net

PBEPBE (Perdew-Burke-Ernzerhof) is a non-hybrid generalized gradient approximation (GGA) functional. gaussian.com While often computationally less demanding than hybrid functionals, it can sometimes be less accurate for certain properties, particularly those sensitive to electron correlation effects. osti.gov

The choice of functional can significantly impact the calculated properties. For example, studies on similar systems have shown that the HOMO-LUMO gap can vary notably between different functionals. researchgate.net Comparing results from multiple functionals provides a more robust understanding of the molecule's properties. nih.gov

Computational Modeling of Intermolecular Interactions

The effectiveness of a plasticizer is intrinsically linked to its interaction with the host polymer. Computational modeling provides significant insights into these polymer-plasticizer solvation interactions at a molecular level. For nitrophthalate systems, quantum-chemical calculations have been employed to simulate and understand these interactions. researchgate.net

Studies investigating 4-nitrophthalic esters as plasticizers for polyvinyl chloride (PVC) have utilized computational models to explore how the introduction of a nitro group affects intermolecular forces. researchgate.net These calculations revealed that the presence of the nitro group and the associated increase in the plasticizer's polarity can enhance intermolecular interactions with the polymer. researchgate.netresearchgate.net This enhanced interaction contributes to a decrease in the plasticizer's volatility from polymer films and an improvement in the mechanical properties, such as strength and elasticity, of the plasticized polymer. researchgate.net

The mechanism of plasticization involves the plasticizer molecules penetrating the polymer structure, weakening the polymer-polymer interactions, and solvating the polymer chains. kinampark.com Computational simulations can model this process, helping to correlate the molecular properties of the plasticizer, such as polarity and molecular volume, with its plasticizing efficiency. kinampark.com By simulating the interaction energies between the nitrophthalate plasticizer and polymer segments, researchers can predict the compatibility and performance of these systems.

While this compound itself lacks the carboxylic acid protons for strong hydrogen bond donation, its parent compound, 4-nitrophthalic acid, serves as an excellent analogue for studying the types of intermolecular interactions involving the nitro and carboxyl/ester groups. Extensive computational studies, primarily using Density Functional Theory (DFT), have been conducted on 4-nitrophthalic acid to elucidate its hydrogen bonding patterns. bohrium.comnih.gov

These theoretical investigations combine quantum chemical calculations with experimental techniques like FT-IR and FT-Raman spectroscopy to analyze the compound's structural and electronic properties. bohrium.com DFT calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, are used to optimize the molecular geometry and predict vibrational frequencies. bohrium.comnih.govresearchgate.net The results from these calculations generally show good agreement with experimental data. tandfonline.com

Table 1: Computational Methods Used in Hydrogen Bonding Studies of 4-Nitrophthalic Acid

Study Focus Computational Method Basis Set Key Findings Source
Structural & Vibrational Analysis Density Functional Theory (DFT) 6-311++G(d,p) Confirmed intramolecular C–H···O hydrogen bonds and analyzed vibrational spectra. bohrium.com, tandfonline.com
H-Bond Dynamics DFT, Car–Parrinello Molecular Dynamics (CPMD) 6-311+G(d,p) Characterized interplay between intra- and intermolecular H-bonds in different phases. nih.gov

Simulation of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational simulation of spectroscopic properties, particularly vibrational spectra (Infrared and Raman), is a powerful tool for understanding the molecular structure and dynamics of this compound and its analogues. bohrium.comnih.gov These simulations, typically performed using Density Functional Theory (DFT), allow for the detailed assignment of vibrational modes observed in experimental spectra. bohrium.comtandfonline.com

The process begins with the optimization of the molecule's geometry using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide good agreement with experimental results for related nitroaromatic compounds. bohrium.comnih.gov Following optimization, vibrational frequency calculations are performed. The resulting theoretical spectra can then be compared directly with experimental FT-IR and FT-Raman spectra. bohrium.comrsc.org

For the analogue 4-nitrophthalic acid, computational studies have successfully assigned the vibrations of the phenyl ring, nitro group, and carboxylic acid groups. bohrium.com For instance, differences between calculated and experimental frequencies can often be attributed to the influence of intermolecular interactions, like hydrogen bonding, in the solid state, which are not always fully captured in gas-phase calculations. tandfonline.com The analysis of Potential Energy Distribution (PED) is often used to provide a quantitative assignment of each vibrational mode. tandfonline.com Such detailed comparisons between theoretical and experimental spectra are invaluable for confirming molecular structure and understanding how functional groups interact within the molecule and with their environment. bohrium.comrsc.org

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitrophthalic Acid

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (DFT) (cm⁻¹) Assignment Source
O-H Stretch ~3500-3000 (broad) - - Carboxylic acid dimer H-bonding researchgate.net
C=O Stretch 1741 (approx.) - - Carboxylic acid C=O vibration mdpi.com
NO₂ Asymmetric Stretch - - 1535 (approx.) Nitro group vibration bohrium.com
NO₂ Symmetric Stretch - - 1355 (approx.) Nitro group vibration bohrium.com

Note: Exact values can vary based on the specific study and experimental conditions. The table provides representative data based on findings for 4-nitrophthalic acid.

Research Applications of Diethyl 4 Nitrophthalate in Advanced Materials and Chemistry

Role as an Intermediate in Organic Synthesis and Fine Chemicals Production

The reactivity of the nitro and ester groups in diethyl 4-nitrophthalate allows for its use in the creation of diverse and complex molecules. This has led to its application as a precursor in the synthesis of various fine chemicals.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comrsc.orgijarst.inijnrd.org this compound serves as a key starting material in the synthesis of some of these important molecular frameworks. For instance, it can be utilized in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of heterocyclic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. organic-chemistry.orgnih.gov The synthesis of quinolines can be achieved through various methods, such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govgoogle.com The presence of the nitro group in this compound can influence the reaction pathways and the substitution patterns of the resulting quinoline ring system.

Building Block for Biologically Active Molecule Scaffolds (e.g., Nitro Compounds in Drug Discovery Research)

The development of novel molecular scaffolds is a crucial aspect of drug discovery. jmchemsci.comfrontiersin.orgwhiterose.ac.uk this compound, and nitro compounds in general, are valuable building blocks in this endeavor. chemscene.comcore.ac.uk The nitro group can be chemically modified, for example, through reduction to an amino group, which opens up a plethora of possibilities for further functionalization and the creation of diverse libraries of compounds for biological screening. vulcanchem.com The synthesis of 5,12-dihydrodibenzo[b,f] Current time information in Bangalore, IN.researchgate.netdiazocine-6,11-dione scaffolds, which are of medicinal interest, can involve derivatives of this compound. mdpi.com These scaffolds can be further modified to develop novel bioactive molecules. mdpi.com

Synthesis of Dyes and Fluorophores (via nitrophthalic anhydride (B1165640) derivatives)

This compound can be converted to 4-nitrophthalic anhydride, a key intermediate in the synthesis of various dyes and fluorescent molecules. adipogen.commolaid.comsigmaaldrich.com The anhydride can be reacted with various amines and other nucleophiles to produce a wide range of colored compounds and fluorophores. sapub.orgresearchgate.net These dyes can have applications in textiles, while the fluorophores are essential tools in biological imaging and diagnostics. labinsights.nlnih.govnih.gov For example, the reaction of N,N-diethyl-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amine can be synthesized in a one-pot method, showcasing the utility of related nitroaromatic compounds in dye synthesis. researchgate.net

Functional Materials Research: Plasticizer Applications

Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). eupegypt.comeuropa.eu Research has been conducted to investigate the potential of this compound and related compounds as plasticizers.

Investigation as a Plasticizer for Polyvinyl Chloride (PVC) Compositions

Studies have explored the use of esters of 4-nitrophthalic acid, including the diethyl ester, as plasticizers for PVC. researchgate.netresearchgate.netnih.gov These investigations typically involve preparing PVC films with the test plasticizer and evaluating their physical and mechanical properties. The effectiveness of a plasticizer is determined by its ability to lower the glass transition temperature (Tg) of the polymer, making it more flexible. eupegypt.com

Influence of Nitro Group and Polarity on Material Properties

The presence of the nitro group in this compound significantly increases its polarity. researchgate.netrochester.eduosu.edu This high polarity can lead to enhanced intermolecular interactions between the plasticizer and the PVC polymer chains. researchgate.netresearchgate.net Research has shown that the introduction of a nitro group into phthalate (B1215562) plasticizers can lead to a decrease in their volatility from polymer films. researchgate.netresearchgate.net This is a desirable property, as it reduces the migration of the plasticizer out of the material over time, leading to a longer service life. researchgate.net Furthermore, the increased polarity can result in improved strength and elasticity of the plasticized PVC samples. researchgate.netresearchgate.net

Below is a table summarizing the effects of the nitro group on the properties of phthalate plasticizers in PVC compositions, based on comparative studies. researchgate.netresearchgate.net

PropertyStandard Phthalate PlasticizerNitrophthalate Plasticizer
Volatility HigherLower researchgate.netresearchgate.net
Strength of Polymer Film StandardIncreased researchgate.netresearchgate.net
Elasticity of Polymer Film StandardIncreased researchgate.netresearchgate.net
Intermolecular Interactions with PVC StandardEnhanced researchgate.netresearchgate.net

Development of Analytical Reagents and Immunochemical Tools

The unique chemical structure of this compound makes it a valuable precursor in the synthesis of specialized analytical reagents, particularly for immunochemical applications. Its role as a hapten intermediate is pivotal in the development of immunoassays for the detection of related phthalate esters.

Phthalate esters, widely used as plasticizers, are of environmental and health concern, necessitating sensitive detection methods. Immunoassays offer a powerful tool for this purpose, but since phthalates are small molecules (haptens), they are not immunogenic on their own. To elicit an immune response and produce antibodies, they must be conjugated to a larger carrier molecule, such as a protein.

This compound serves as a key starting material in the synthesis of haptens for phthalate immunoassays. The general synthetic strategy involves the following steps:

Esterification: 4-Nitrophthalic acid is esterified to produce the corresponding dialkyl 4-nitrophthalate. While studies have specifically mentioned the synthesis of dimethyl 4-nitrophthalate and dibutyl 4-nitrophthalate for this purpose, the same principle applies to the synthesis of this compound. tandfonline.comnih.govtandfonline.com

Reduction: The nitro group of the dialkyl 4-nitrophthalate is then reduced to an amino group (-NH2). This step is crucial as it introduces a functional group that can be used for conjugation to a carrier protein. The resulting molecule is a dialkyl 4-aminophthalate (B1235162). For instance, the reduction of dimethyl 4-nitrophthalate yields dimethyl 4-aminophthalate. tandfonline.com

Conjugation: The newly introduced amino group on the phthalate derivative is then chemically linked to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to form a complete antigen (immunogen). rsc.org This immunogen can then be used to immunize animals and generate antibodies specific to the phthalate structure.

This process is outlined in the following table, illustrating the transformation of a non-immunogenic phthalate into an immunogenic conjugate:

StepStarting MaterialIntermediate/ProductPurpose
14-Nitrophthalic AcidThis compoundCreation of the basic phthalate ester structure.
2This compoundDiethyl 4-aminophthalate (Hapten)Introduction of a functional group for conjugation.
3Diethyl 4-aminophthalate & Carrier ProteinHapten-Protein Conjugate (Immunogen)Creation of an immunogenic molecule to elicit an antibody response.

The antibodies generated using this approach can then be employed in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), to detect and quantify a range of phthalate esters in environmental and biological samples with high sensitivity and specificity. rsc.org The structural similarity of the hapten to the target phthalates allows for the development of broad-spectrum antibodies capable of recognizing multiple phthalate analogues.

Degradation Pathways and Chemical Transformation of Diethyl 4 Nitrophthalate in Environmental Simulations

Photodegradation Mechanisms

Photodegradation, initiated by sunlight, is a primary mechanism for the transformation of organic compounds in the environment. For Diethyl 4-nitrophthalate, this involves its potential formation from other common pollutants and its subsequent breakdown through cleavage and oxidation reactions.

Formation of this compound as a Degradation Product of Other Phthalates (e.g., Dimethyl Phthalate)

While this compound is not a primary industrial product, it can be formed in the environment as a transformation product of other widely used phthalates. The photodegradation of common phthalate (B1215562) esters, such as Dimethyl Phthalate (DMP) and Diethyl Phthalate (DEP), in the presence of nitrate (B79036) ions (NO₃⁻) can lead to the nitration of the aromatic ring. Nitrate ions, upon exposure to sunlight, can generate highly reactive hydroxyl radicals (•OH), which initiate the oxidation process.

Studies have identified Dimethyl 4-nitrophthalate as a major transformation product during the UV/TiO₂ photocatalytic degradation of Dimethyl Phthalate. researchgate.net This process involves the attack of •OH radicals on the aromatic ring. researchgate.net Similarly, research has shown that the presence of nitrate ions facilitates the photodegradation of phthalates like bis(2-ethylhexyl) phthalate (DEHP) through oxidation initiated by •OH radicals. researchgate.net Although direct evidence for the formation of this compound from DEP is not extensively documented, the established pathway for the dimethyl analog suggests a high likelihood of a similar reaction occurring with DEP under comparable environmental conditions. Furthermore, 4-nitrophthalic acid has been identified as a secondary organic aerosol tracer formed from the oxidation of naphthalene, indicating that nitration of aromatic precursors is an acknowledged atmospheric transformation pathway. researchgate.net

Table 1: Formation of Nitrated Aromatic Compounds from Precursors

Precursor CompoundTransformation ProcessNitrated Product IdentifiedSource
Dimethyl Phthalate (DMP)UV/TiO₂ PhotocatalysisDimethyl 4-nitrophthalate researchgate.net
NaphthaleneOH-initiated oxidation4-Nitrophthalic acid researchgate.net
Diethyl Phthalate (DEP)Photodegradation in presence of nitrate (inferred)This compound (plausible) researchgate.net

Investigation of Photolytic Cleavage and Oxidation Products

The structure of this compound, featuring both ester functional groups and a nitro group on an aromatic ring, dictates its susceptibility to photolytic cleavage and oxidation. Upon absorption of UV radiation, the molecule can undergo several transformations.

One primary pathway is the photolytic cleavage of the ester bonds . This reaction, common for phthalate esters, would lead to the formation of monoethyl 4-nitrophthalate and subsequently 4-nitrophthalic acid through the loss of the ethyl groups. wikipedia.orgnih.gov

Another significant pathway involves reactions centered on the aromatic ring and the nitro group. The hydroxyl radical (•OH), a key oxidant in aquatic environments, can attack the aromatic ring, leading to hydroxylation. researchgate.net This can result in the formation of hydroxylated derivatives, such as diethyl hydroxy-nitrophthalates. The degradation of Diethyl Phthalate (DEP) during ozonation, which also involves •OH radicals, has been shown to produce hydroxylated intermediates and ring-opening products like malonic acid and succinic acid. researchgate.net It is conceivable that this compound would undergo similar ring-opening reactions, leading to the formation of smaller aliphatic acids and ultimately mineralization to CO₂ and H₂O.

Biotic Degradation Studies

Microbial activity represents a crucial route for the breakdown of organic pollutants. While specific studies on the biotic degradation of this compound are limited, research on related nitrophthalic acid derivatives and phthalate esters provides significant insights into the probable metabolic pathways.

Microbial Transformation of Related Nitrophthalic Acid Derivatives

The microbial degradation of this compound would likely begin with the hydrolysis of the ester bonds by bacterial esterases, yielding 4-nitrophthalic acid. wikipedia.org The subsequent transformation of this nitrated core has been studied using analogues like 4-nitrobenzoate.

Bacteria such as Burkholderia cepacia and Ralstonia paucula have been shown to grow on 4-nitrobenzoate. oup.com The degradation does not proceed through the formation of 4-aminobenzoate (B8803810) but rather via a partial reduction of the nitro group to a hydroxylamino group. oup.com This creates 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com Some bacterial strains can also act on other isomers, such as 2-nitrobenzoate, converting them to corresponding dihydroxybenzoates. asm.org

Table 2: Microbial Strains Involved in the Transformation of Related Nitroaromatic Compounds

Microbial StrainSubstrateKey TransformationSource
Burkholderia cepacia PB44-NitrobenzoateConversion to protocatechuate via 4-hydroxylaminobenzoate oup.com
Ralstonia paucula SB44-NitrobenzoateConversion to protocatechuate via 4-hydroxylaminobenzoate oup.com
Arthrobacter keyseri 12B2-NitrobenzoateConversion to 2-substituted 3,4-dihydroxybenzoate asm.org
Pseudomonas fluorescens KU-72-NitrobenzoateDegradation via 3-hydroxyanthranilate researchgate.net

Enzymatic Degradation Processes (e.g., Phthalate Oxygenase Activity)

The enzymatic machinery of microorganisms is responsible for the specific chemical reactions that constitute biodegradation. For this compound, the process would involve two main classes of enzymes: hydrolases and oxygenases.

Hydrolases (Esterases): The initial step in the breakdown of phthalate esters is the cleavage of the ester bonds, a reaction catalyzed by hydrolases such as carboxylesterases. nih.gov This enzymatic hydrolysis would convert this compound into Monoethyl 4-nitrophthalate and then into 4-nitrophthalic acid and ethanol (B145695). wikipedia.orgatamanchemicals.com

Oxygenases: Following hydrolysis, the aromatic ring of 4-nitrophthalic acid is attacked by oxygenases. Phthalate dioxygenases are key enzymes in the degradation of phthalate. researchgate.net These enzymes are typically multi-component systems that use NADH as a cofactor to introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol intermediate. asm.orgresearchgate.net For instance, phthalate 3,4-dioxygenase from Arthrobacter keyseri 12B converts phthalate into cis-3,4-dihydroxy-3,4-dihydrophthalate. asm.org While the specificity for nitrated phthalates is not fully characterized, these enzymes are known to act on a range of substituted benzoates. asm.org The dihydroxylation destabilizes the aromatic ring, priming it for subsequent cleavage by other enzymes. The productive metabolism of some nitroaromatic compounds is initiated by dioxygenase enzymes that insert two hydroxyl groups, leading to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov

Table 3: Key Enzymes in the Degradation of Phthalates and Related Aromatics

Enzyme ClassSpecific EnzymeFunctionSource
HydrolaseCarboxylesteraseCleavage of ester bonds in phthalate esters nih.gov
OxygenasePhthalate 3,4-DioxygenaseDihydroxylation of the aromatic ring of phthalate asm.org
OxygenaseTerephthalate Dioxygenase (TPADO)Dihydroxylation of terephthalate newswise.comnih.gov
Lyase4-Hydroxylaminobenzoate lyaseConverts 4-hydroxylaminobenzoate to protocatechuate oup.com

Identification of Metabolites from Microbial Action

The step-by-step enzymatic breakdown of this compound results in a series of intermediate metabolites. Based on studies of analogous compounds, a plausible degradation pathway can be constructed.

The initial metabolites would be Monoethyl 4-nitrophthalate and 4-nitrophthalic acid , formed by the sequential hydrolysis of the two ester linkages. wikipedia.orgnih.gov

Subsequent microbial action on 4-nitrophthalic acid, modeled after the degradation of 4-nitrobenzoate, would likely produce 4-hydroxylaminophthalic acid . This intermediate is formed by the reduction of the nitro group. oup.comnih.gov This hydroxylamino derivative is typically unstable and is enzymatically rearranged by a lyase to form protocatechuate (3,4-dihydroxybenzoic acid). oup.com Protocatechuate is a central intermediate in the degradation of many aromatic compounds and is further metabolized via ring cleavage into compounds that can enter the Krebs cycle, such as pyruvate (B1213749) and oxaloacetate. asm.org

Table 4: Potential Metabolites from the Microbial Degradation of this compound

Putative MetabolitePreceding CompoundEnzymatic StepSource (from analogous pathways)
Monoethyl 4-nitrophthalateThis compoundEster hydrolysis wikipedia.orgnih.gov
4-Nitrophthalic acidMonoethyl 4-nitrophthalateEster hydrolysis wikipedia.orgnih.gov
4-Hydroxylaminophthalic acid4-Nitrophthalic acidNitro group reduction oup.comnih.gov
Protocatechuate4-Hydroxylaminophthalic acidLyase-catalyzed rearrangement oup.com
Pyruvate, OxaloacetateProtocatechuateRing cleavage and further metabolism asm.org

Advanced Oxidation Processes (AOPs) for Degradation of this compound

Advanced Oxidation Processes (AOPs) represent a class of environmental remediation technologies designed to degrade persistent organic pollutants through the generation of highly reactive chemical species. kirj.eeopenbiotechnologyjournal.com These processes are particularly effective for treating a wide range of refractory organic contaminants, including nitro-aromatic compounds and phthalate esters. nih.govresearchgate.net The primary mechanism of AOPs involves the in-situ production of powerful, non-selective oxidants, most notably the hydroxyl radical (•OH). kirj.eeopenbiotechnologyjournal.com These radicals aggressively attack organic molecules, leading to their transformation and eventual mineralization into simpler, non-toxic substances like carbon dioxide, water, and inorganic ions. mdpi.com

Liquid Phase Plasma and Photocatalytic Degradation

Liquid Phase Plasma (LPP) and photocatalysis are two prominent AOPs utilized for the decomposition of recalcitrant organic compounds in aqueous solutions. nih.govresearchgate.net

Liquid Phase Plasma (LPP) involves generating a plasma discharge directly in or in contact with a liquid. mdpi.com This high-energy process uses a high-voltage discharge between electrodes to create a cocktail of reactive species, including hydroxyl radicals (•OH), atomic oxygen (•O), ozone (O3), and hydrogen peroxide (H2O2), which then decompose the target pollutant. nih.govstm-journal.ru Studies on similar compounds, such as dimethyl phthalate (DMP), have demonstrated that LPP is an effective degradation method. researchgate.net The efficiency of LPP can be further enhanced by combining it with catalysts, creating hybrid plasma-catalyst reactors. researchgate.net

Photocatalytic Degradation utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), which, upon irradiation with light of sufficient energy (typically UV), generates electron-hole pairs. mdpi.comnih.gov These charge carriers initiate oxidative and reductive reactions on the catalyst surface. The positive holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals, while electrons can reduce adsorbed oxygen to produce superoxide (B77818) radicals (•O2−). mdpi.com This technology has proven effective for degrading various organic pollutants, including phthalates and nitro-aromatic compounds. researchgate.netresearchgate.net The efficiency of photocatalysis is influenced by factors such as the catalyst type and loading, pH of the solution, and light intensity. medcraveonline.com For instance, the degradation of dimethyl phthalate has been successfully achieved using a TiO2 photocatalytic system, where the process was improved by the addition of hydrogen peroxide. researchgate.net

TechnologyDescriptionKey Reactive Species
Liquid Phase Plasma (LPP) Generation of electrical discharge in a liquid to produce reactive species for pollutant degradation. mdpi.com•OH, •O, O3, H2O2 nih.govstm-journal.ru
Photocatalysis Use of a semiconductor catalyst (e.g., TiO2) and light to generate oxidizing species. mdpi.com•OH, h+ (holes), •O2− mdpi.com

Role of Hydroxyl Radicals and Other Active Species

The hydroxyl radical (•OH) is the cornerstone of most AOPs and is recognized as the primary species responsible for the degradation of phthalate esters. openbiotechnologyjournal.comresearchgate.net It is an extremely powerful and non-selective oxidant that reacts rapidly with most organic compounds, with reaction rate constants typically in the range of 10^6–10^9 M−1 s−1. mdpi.com

In the degradation of this compound, the degradation process is initiated by the attack of •OH radicals. These radicals can react with the target molecule in two main ways: by adding to the aromatic ring or by abstracting a hydrogen atom from the ethyl ester side chains. kirj.ee

Addition to the Aromatic Ring : The •OH radical can add to the benzene (B151609) ring, forming a hydroxylated intermediate. For nitro-aromatic compounds, a common reaction mechanism is the addition of the •OH radical to the carbon atom that is bonded to the nitro (NO2) group. nih.gov This initial attack disrupts the aromaticity of the ring, making it susceptible to further oxidation and eventual cleavage.

Hydrogen Abstraction : The •OH radical can abstract a hydrogen atom from the ethyl groups (-CH2CH3) of the ester side chains. This creates an alkyl radical, which is the first step in the dealkylation pathway.

Dealkylation and Decarboxylation Pathways

The complete degradation of this compound into mineral end-products proceeds through a sequence of intermediate products. Based on studies of analogous compounds like dimethyl phthalate (DMP) and diethyl phthalate (DEP), a plausible degradation pathway can be proposed. researchgate.netresearchgate.net

The initial attack by hydroxyl radicals leads to two primary transformation routes: hydroxylation of the aromatic ring and degradation of the ester side chains.

Dealkylation (De-esterification) : This is a critical step in the breakdown of phthalate esters. The attack on the ethyl groups leads to their cleavage from the main phthalate structure. For this compound, this would occur sequentially:

First, one ethyl group is removed, forming Monoethyl 4-nitrophthalate .

The second ethyl group is subsequently cleaved, yielding 4-Nitrophthalic acid .

Hydroxylation and Denitration : Concurrently with or following dealkylation, hydroxyl radicals attack the aromatic ring, adding one or more hydroxyl (-OH) groups. This can lead to the formation of hydroxylated nitrophthalic acid intermediates. The presence of the nitro group makes the molecule susceptible to denitration, where the -NO2 group is replaced by an -OH group and released as a nitrate ion (NO3−).

Ring Cleavage and Mineralization : Following the formation of these initial intermediates, the aromatic ring is opened. This cleavage results in the formation of various smaller, aliphatic carboxylic acids, such as maleic acid and oxalic acid. researchgate.net These short-chain acids are then further oxidized in the final steps of the degradation cascade, a process known as decarboxylation, ultimately leading to complete mineralization into carbon dioxide (CO2), water (H2O), and inorganic nitrate ions. researchgate.net

A study on the degradation of dimethyl phthalate (DMP) identified dimethyl 4-nitrophthalate as one of the transformation products, indicating that nitration of the phthalate ring can occur during AOPs and that such nitrated structures are part of the complex reaction network. researchgate.net

Table of Potential Degradation Intermediates for this compound

Compound Name Chemical Formula Role in Pathway
This compound C12H13NO6 Parent Compound
Monoethyl 4-nitrophthalate C10H9NO6 Dealkylation Product
4-Nitrophthalic acid C8H5NO6 Dealkylation Product
Hydroxylated nitrophthalic intermediates Various Ring Hydroxylation Product
Phthalic acid C8H6O4 Denitration/Reduction Product
Maleic acid C4H4O4 Ring Cleavage Product

Future Research Directions and Unexplored Avenues for Diethyl 4 Nitrophthalate

Development of Novel Green Synthetic Routes

The traditional synthesis of aromatic nitro compounds often involves harsh reagents like mixed nitric and sulfuric acids, which pose significant environmental and safety concerns due to the generation of toxic nitrogen oxide (NOx) fumes and large volumes of acid waste. researchgate.net Future research must prioritize the development of environmentally benign synthetic pathways for Diethyl 4-nitrophthalate, from the initial nitration of the phthalate (B1215562) precursor to the final esterification step.

Key areas for exploration include:

Solid-Supported Nitration: Utilizing inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel can lead to simpler, cleaner, and more rapid nitration reactions. researchgate.net These methods often involve lower costs, eco-friendly reagents, and easier catalyst removal and recycling. researchgate.net

Alternative Nitrating Agents: Research into agents like urea (B33335) nitrate (B79036), which can be used with catalytic sulfuric acid at room temperature, offers a safer and more regioselective route for mononitration, avoiding the side reactions common with mixed-acid protocols. rasayanjournal.co.in

Advanced Reaction Conditions: The use of ultrasonic irradiation in conjunction with recyclable catalysts and green solvents, such as deep eutectic solvents (DES), has been shown to be an efficient protocol for the nitration of aromatic compounds. nih.gov Applying such sonochemical methods could significantly improve the environmental footprint of producing the 4-nitrophthalate core.

Green Esterification: Following the green nitration to form 4-nitrophthalic acid, the subsequent esterification with ethanol (B145695) should also be optimized. nasa.gov This could involve using solid acid catalysts or enzymatic processes to avoid strong mineral acids and improve energy efficiency.

Synthesis StepTraditional MethodProposed Green AlternativePotential Advantages
Nitration Mixed H₂SO₄/HNO₃Urea Nitrate/H₂SO₄ rasayanjournal.co.in or Inorganic Nitrates on Silica Gel researchgate.netMilder conditions, higher regioselectivity, reduced acid waste.
Esterification Acid-catalyzed refluxSolid acid catalysts or enzymatic catalysisCatalyst recyclability, lower energy consumption, biodegradability (for enzymes).

Exploration of Advanced Catalytic Transformations

The functional groups of this compound, particularly the nitro group, are ripe for advanced catalytic transformations. The reduction of the nitro group to an amine is a pivotal reaction, as it converts the molecule into a valuable monomer, Diethyl 4-aminophthalate (B1235162), for polymer synthesis. cdnsciencepub.com

Future research should focus on:

Chemoselective Reduction Catalysts: While catalytic hydrogenation with Pd/C is a standard method, it can sometimes react with other functional groups. commonorganicchemistry.com Exploring more selective modern catalysts is crucial. Systems based on molybdenum (Mo(VI)) with pinacol (B44631) as a reducing agent, for example, offer high yields and use a non-toxic reductant that generates easily removable byproducts like water and acetone. innoget.com

Nanocatalysis: Green-synthesized metallic nanoparticles, such as those made of silver or copper, are emerging as highly efficient catalysts for the reduction of aromatic nitro compounds under mild conditions. frontiersin.orgbas.bg Investigating the application of these nanocatalysts could lead to more sustainable and efficient transformations of this compound.

Metal-Free Reductions: To further enhance the green credentials of the process, metal-free reduction systems are highly desirable. Reagents like tetrahydroxydiboron, used in water with an organocatalyst, can achieve rapid and highly chemoselective reduction of aromatic nitro groups at room temperature. organic-chemistry.org

The catalytic reduction of monoethyl 4-nitrophthalates has been successfully achieved using catalysts like Pd/C and Platinum(IV) oxide (PtO₂), demonstrating the feasibility of this transformation on closely related structures. cdnsciencepub.com

Catalytic SystemDescriptionKey Advantages
Molybdenum (VI) / Pinacol A homogenous catalytic system using a non-toxic reducing agent. innoget.comGenerates non-toxic byproducts (acetone, water), high selectivity. innoget.com
Copper Nanoparticles Heterogeneous catalysis often performed in environmentally friendly solvents. bas.bgAvoids corrosive media and expensive catalysts, allows for solvent recycling. bas.bg
Tetrahydroxydiboron A metal-free reduction system, often organocatalyzed. organic-chemistry.orgOperates under mild conditions in water, high functional group tolerance. organic-chemistry.org
Pd/C or PtO₂ Traditional but effective heterogeneous catalysts for hydrogenation. cdnsciencepub.comcommonorganicchemistry.comHigh efficiency, well-established protocols. cdnsciencepub.comcommonorganicchemistry.com

Integration into Emerging Functional Materials (Beyond Traditional Plasticizers)

While nitrophthalates have been investigated as specialty plasticizers for polymers like PVC due to their high polarity and low volatility, their potential extends far beyond this traditional role. researchgate.netresearchgate.net The structure of this compound and its derivatives makes it an attractive building block for a new generation of functional materials.

Unexplored avenues include:

High-Performance Polymers: The amine derivative, Diethyl 4-aminophthalate, obtained from the reduction of this compound, is a precursor for thermally stable polyimides. cdnsciencepub.com These high-performance polymers are essential in the aerospace and electronics industries for applications requiring heat resistance and durability.

Metal-Organic Frameworks (MOFs): The carboxylate groups of the parent 4-nitrophthalic acid are excellent ligands for constructing coordination polymers and MOFs. semanticscholar.org These materials have potential applications in gas storage, separation, and catalysis. Research into using this compound or its hydrolyzed form as a linker could yield novel frameworks with tailored properties derived from the nitro functionality.

Advanced Block Copolymers: There is potential for integrating the 4-nitrophthalate unit into high-chi (χ) block copolymers. For instance, "poly(4-nitrophthalate-co-epichlorohydrin)" has been identified as a component for such polymers, which are critical for directed self-assembly (DSA) applications in next-generation nanolithography. google.com

Precursors for Bioactive Molecules: Derivatives of 4-nitrophthalic anhydride (B1165640) are used to synthesize sulphonamides that show inhibitory activity against human carbonic anhydrase isozymes, which are important drug targets. mdpi.com Similarly, dimethyl 4-nitrophthalate is a reactant in the synthesis of tricyclic diazocine-diones, which serve as scaffolds for designing new bioactive compounds. nih.gov This suggests this compound could be a valuable intermediate in medicinal chemistry.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, properties, and reaction mechanisms of this compound is essential for unlocking its full potential. Advanced analytical and computational methods can provide this crucial insight.

Future research should employ:

Advanced NMR Spectroscopy: Carbon-13 NMR has proven to be an effective tool for quantifying the ratio of isomers formed during the synthesis of monoethyl 4-nitrophthalates and for analyzing their subsequent reduction products. cdnsciencepub.com More advanced, multi-dimensional NMR techniques could further elucidate the compound's conformational dynamics and interactions in solution.

Computational Thermochemistry: Theoretical studies, such as those performed on the related 4-nitrophthalic anhydride, can determine key thermodynamic properties like the standard enthalpy of formation. acs.org Using high-level ab initio methods (e.g., G3) and Density Functional Theory (DFT) can help predict the stability and reactivity of this compound and its derivatives, guiding synthetic efforts. acs.orgorganic-chemistry.org

In-Situ Reaction Monitoring: To optimize the catalytic transformations discussed in section 7.2, techniques like in-situ infrared spectroscopy can be used to monitor reaction progress in real-time. organic-chemistry.org This provides invaluable data on reaction kinetics and the formation of transient intermediates, helping to resolve mechanistic uncertainties. organic-chemistry.org

Photophysical Studies: Investigating the interaction of this compound with light could reveal novel photochemical properties. Mechanistic studies on related systems often use techniques like kinetic isotope effect (KIE) analysis and quenching studies to understand photomediated processes, which could be applied here to explore potential light-driven reactions. organic-chemistry.org

Investigation of Its Role in Complex Chemical Systems and Reaction Networks

The future of chemistry lies in understanding and designing complex systems where multiple components interact and transform within a network of reactions. plos.org With its multiple reactive sites (two ester groups and a reducible nitro group), this compound is an ideal candidate for integration into such systems.

Promising research directions include:

Multi-Step Pot Synthesis: The compound can serve as a key node in a reaction network designed for the efficient synthesis of complex molecules. For example, its role as an intermediate in the synthesis of phenoxy phthalic anhydrides demonstrates its utility in sequential reaction pathways. google.com Its use in creating tricyclic scaffolds for drug discovery further highlights its potential as a building block in complex synthetic schemes. nih.gov

Systems Chemistry and Dynamic Libraries: The ester and nitro functionalities could be engaged in reversible and irreversible reactions within a larger system. This could enable its use in dynamic combinatorial chemistry, where a network of reactions generates a library of compounds that can adapt in response to an external stimulus, potentially leading to the discovery of new receptors or catalysts.

Computational Network Analysis: As our understanding of chemical reaction networks (CRNs) grows, computational tools are being developed to model and predict their behavior. corenet-horizon.euarxiv.org this compound could be modeled as a species within these networks to simulate its behavior in complex biochemical or synthetic environments, helping to design new pathways and functional chemical systems from the ground up. plos.org

By exploring these future research directions, the scientific community can move this compound beyond its current applications and establish it as a versatile and valuable platform for innovation in green chemistry, materials science, and systems chemistry.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 4-nitrophthalate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 4-nitrophthalic acid with ethanol using acid catalysis (e.g., concentrated sulfuric acid). Key steps include:

  • Using a Dean-Stark trap to remove water and shift equilibrium toward ester formation, as described in analogous ester syntheses .
  • Optimizing molar ratios of reactants (e.g., excess ethanol) and reaction time (typically 3–6 hours under reflux).
  • Post-reaction purification via liquid-liquid extraction (e.g., sodium bicarbonate washes to remove unreacted acid) and vacuum distillation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^13C NMR spectra with reference data for diagnostic signals (e.g., ester carbonyl at ~168–172 ppm, nitro group splitting patterns) .
  • Infrared Spectroscopy (IR): Identify ester C=O (~1740 cm1^{-1}) and nitro group (~1520–1350 cm1^{-1}) stretching frequencies .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns and UV detection at wavelengths where nitroaromatic compounds absorb strongly (e.g., ~254 nm) .

Q. How can solubility and stability data for this compound inform experimental design?

  • Solubility in organic solvents (e.g., tert-butyl methyl ether, hexane) is critical for reaction workup and storage. Standard solutions (e.g., 100 µg/mL in hexane) are used in environmental analyses .
  • Stability tests under varying pH, temperature, and light exposure should precede long-term studies to avoid degradation artifacts .

Advanced Research Questions

Q. What methodologies address contradictions in reported toxicity data for this compound and related phthalates?

  • Perform meta-analyses using heterogeneity metrics (e.g., I2I^2 statistic) to quantify variability across studies. For example, I2>50%I^2 > 50\% indicates substantial heterogeneity, necessitating subgroup analyses (e.g., by exposure route or model system) .
  • Validate conflicting results via standardized assays (e.g., OECD Test Guidelines for endocrine disruption) and control for confounding factors like residual solvents or isomer impurities .

Q. How can computational modeling improve mechanistic understanding of this compound’s reactivity or metabolic pathways?

  • Use density functional theory (DFT) to calculate reaction energetics (e.g., ester hydrolysis barriers) or nitro group reduction potentials .
  • Apply molecular docking simulations to predict interactions with enzymes (e.g., carboxyl esterases) or receptors implicated in toxicity .

Q. What strategies resolve spectral ambiguities in characterizing this compound derivatives?

  • Combine 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals in complex mixtures.
  • Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas of degradation byproducts .

Q. How should researchers design studies to investigate cumulative risks of this compound alongside other phthalates?

  • Adopt cumulative risk assessment frameworks that integrate dose-additivity models and biomarker data (e.g., urinary metabolites). Prioritize phthalates with shared metabolic pathways or target organs .
  • Use mixture toxicity assays (e.g., factorial design experiments) to identify synergistic or antagonistic effects .

Methodological Notes

  • Synthesis Optimization: For reproducibility, document reflux temperature, solvent purity, and catalyst batch. Use internal standards (e.g., deuterated phthalates) in analytical workflows .
  • Data Interpretation: Apply Cochrane Collaboration guidelines for systematic reviews to mitigate bias in toxicity data synthesis .
  • Ethical Reporting: Adhere to NIH preclinical guidelines for transparent reporting of experimental conditions, including statistical power and replication details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-nitrophthalate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-nitrophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.